molecular formula C20H15NO5 B3400827 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate CAS No. 1040669-26-8

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate

Cat. No.: B3400827
CAS No.: 1040669-26-8
M. Wt: 349.3 g/mol
InChI Key: YVDGHZRQHWVQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a heterocyclic organic molecule featuring a benzofuran-oxazole core fused with a phenoxyacetate ester moiety. Its IUPAC name indicates the following structural components:

  • Benzofuran subunit: A fused bicyclic system (C₈H₅O) at position 5 of the oxazole ring.
  • Oxazole ring: A five-membered heterocycle (C₃H₂NO) substituted at position 3 with a methyl group linked to the ester.
  • Phenoxyacetate ester: A phenyl group (C₆H₅) connected via an ether-oxygen to an acetate ester (–O–CH₂–CO–O–).

The molecular formula, derived from its structure, is C₂₀H₁₅NO₅. Structural characterization of such compounds often relies on X-ray crystallography tools like SHELX and ORTEP , which enable precise determination of molecular geometry and intermolecular interactions.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(13-23-16-7-2-1-3-8-16)24-12-15-11-19(26-21-15)18-10-14-6-4-5-9-17(14)25-18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDGHZRQHWVQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones . The oxazole ring can be introduced via cyclization reactions involving nitriles and aldehydes under acidic or basic conditions . The final step involves esterification to attach the phenoxyacetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

(a) N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6)

  • Molecular Formula : C₂₁H₁₆N₂O₄
  • Key Differences: Replaces the phenoxyacetate ester with an acetamide group (–NH–CO–CH₃) linked to a 3-acetylphenyl moiety. Contains two nitrogen atoms (vs. one in the target compound) due to the amide group.
  • The acetylphenyl substituent may increase steric bulk, affecting molecular packing or binding affinity.

(b) [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-(Phenoxymethyl)-1-benzofuran-2-carboxylate (CAS: 727691-98-7)

  • Molecular Formula: Not explicitly provided, but structural analysis suggests a larger framework.
  • Key Differences: Substitutes the oxazole’s benzofuran with a 5-methyl group and introduces a carbamate ester (–O–CO–NH–) linked to a phenoxymethyl-benzofuran system. Features a carboxylate ester at the benzofuran’s 2-position instead of the oxazole’s 3-position.
  • Implications :
    • The methyl group on the oxazole may reduce steric hindrance compared to the benzofuran substitution in the target compound.
    • The carbamate group introduces additional hydrogen-bonding capacity, altering reactivity or pharmacokinetics.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Nitrogen/Oxygen Count
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate C₂₀H₁₅NO₅ Benzofuran, phenoxyacetate ester Ester, ether, oxazole, benzofuran N:1, O:5
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide C₂₁H₁₆N₂O₄ Acetamide, 3-acetylphenyl Amide, ketone, oxazole, benzofuran N:2, O:4
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate - 5-methyloxazole, phenoxymethyl, carboxylate Carbamate, ester, ether, benzofuran N:2, O:6 (estimated)

Key Research Findings and Implications

  • Ester vs. Amide Functionality: The target compound’s ester group may confer higher lipophilicity compared to the amide in , influencing membrane permeability in drug design. Conversely, the amide in offers hydrogen-bond donor capacity, which could enhance target binding .
  • Crystallographic Insights : While specific data for these compounds are unavailable in the provided evidence, tools like SHELXL and SIR97 are critical for resolving such complex structures, particularly in studying π-π stacking (benzofuran/phenyl) or hydrogen-bonding networks.

Biological Activity

Overview

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a complex organic compound characterized by its unique structural features, including a benzofuran ring, an oxazole ring, and a phenoxyacetate group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's IUPAC name is this compound. The molecular formula is C20H15NO5C_{20}H_{15}NO_5, with the following structural representation:

InChI InChI 1S C20H15NO5 c22 20 13 23 16 7 2 1 3 8 16 24 12 15 11 19 26 21 15 18 10 14 6 4 5 9 17 14 25 18 h1 11H 12 13H2\text{InChI }\text{InChI 1S C20H15NO5 c22 20 13 23 16 7 2 1 3 8 16 24 12 15 11 19 26 21 15 18 10 14 6 4 5 9 17 14 25 18 h1 11H 12 13H2}

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This activity is likely due to its ability to interact with microbial cell wall synthesis enzymes, leading to inhibition of growth. Research has shown that compounds with similar structures often display significant antibacterial properties against various strains of bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential . In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The exact molecular targets and pathways remain under investigation but may involve the inhibition of specific kinases or transcription factors associated with cancer progression.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Potential inhibition of enzymes critical for microbial cell wall synthesis.
  • Cell Signaling Modulation : Interaction with signaling pathways that regulate cell survival and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to cellular damage and death.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) value as low as 10 µg/mL against Staphylococcus aureus.
  • Cancer Cell Lines : In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration).

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PsoralenBenzofuran derivativeAntimicrobial
OxaprozinOxazole derivativeAnti-inflammatory
[5-(1-benzofuran)]methyl acetateSimilar benzofuran structureAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.